3-((1-(Furan-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
3-((1-(Furan-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C14H12N4O3 and its molecular weight is 284.275. The purity is usually 95%.
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Scientific Research Applications
Molecular Interactions and Synthesis
Research has delved into the reactions of molecules containing furan and pyrazine rings with silicon surfaces. These studies are essential for developing materials like SiC, SiN, SiO, SiCN, and diamond thin films. Understanding these interactions aids in advancements in materials science, particularly in electronics and coating technologies (Lu & Lin, 2002).
Biological Activities
Compounds bearing furan and pyrazine structures have shown significant biological activities. For instance, alkaloids isolated from mangrove-derived actinomycetes, which include furan and pyrazine moieties, demonstrated activity against influenza A virus H1N1. Such discoveries are pivotal in the search for new antiviral agents (Wang et al., 2014).
Crystal Structure Analysis
The crystal structures formed from (pyrazinecarbonyl)hydrazones of heteroarenealdehydes, including furan derivatives, have been studied to understand the molecular packing and intermolecular interactions. Such analyses contribute to the field of crystallography and molecular design, aiding in the development of materials and pharmaceuticals with tailored properties (Howie et al., 2010).
Antioxidant Properties
Heterocyclic compounds found in coffee volatiles produced by the Maillard reaction, including furan and pyrazine derivatives, exhibit antioxidant activities. Understanding these properties is essential for food science, contributing to the development of food products with enhanced health benefits and shelf-life (Yanagimoto et al., 2002).
Mechanism of Action
Target of Action
The compound “3-((1-(Furan-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile” contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine ring is often involved in binding to biological targets, but without specific studies, it’s hard to identify the exact targets of this compound.
Mode of Action
The mode of action would depend on the specific biological target of the compound. Generally, compounds with a pyrrolidine ring can interact with their targets through various non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Without specific studies, it’s difficult to determine the exact biochemical pathways affected by this compound. Compounds with a pyrrolidine ring have been found to be involved in a wide range of biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological system in which it is used. Pyrrolidine derivatives are known to have diverse ADME properties .
Properties
IUPAC Name |
3-[1-(furan-2-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c15-8-11-13(17-5-4-16-11)21-10-3-6-18(9-10)14(19)12-2-1-7-20-12/h1-2,4-5,7,10H,3,6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNYKRWHIDVJCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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